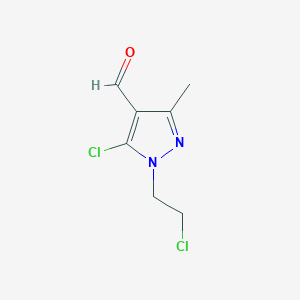

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde

説明

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloroethyl substituent at position 1, a methyl group at position 3, and a carbaldehyde functional group at position 2. The compound is synthesized via the Vilsmeier-Haack reaction, where formylation of 5-chloro-1-(2-hydroxyethyl)-3-methylpyrazole is accompanied by substitution of the hydroxyl group with chlorine . This structure confers unique physicochemical properties, including moderate lipophilicity (predicted log P ~1.5–2.0) and reactivity at the aldehyde group, enabling further chemical modifications. Pyrazole derivatives are widely explored for their biological activities, including antibacterial, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-5-6(4-12)7(9)11(10-5)3-2-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPZFWBOYIVRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic and heteroaromatic systems. For 5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde, this method involves treating 5-chloro-1-(2-chloroethyl)-3-methylpyrazole with a Vilsmeier reagent generated in situ from DMF and POCl₃. The electrophilic formylating agent targets the para position relative to the methyl group, yielding the carbaldehyde derivative.

Key Steps:

- Reagent Preparation: DMF reacts with POCl₃ at 0–5°C to form the chloroiminium ion.

- Electrophilic Attack: The pyrazole ring undergoes electrophilic substitution at position 4, facilitated by electron-donating methyl and chloro groups.

- Hydrolysis: Quenching with aqueous sodium acetate liberates the aldehyde functionality.

Optimized Conditions:

Alkylation-Oxidation Sequential Approach

N-Alkylation of Pyrazole Core

The 2-chloroethyl substituent at position 1 is introduced via nucleophilic alkylation. 5-Chloro-3-methylpyrazole is treated with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate (K₂CO₃). This step proceeds via an SN2 mechanism, displacing bromide to form the N-alkylated intermediate.

Reaction Parameters:

Oxidation of Hydroxymethyl Precursor

The aldehyde group is introduced by oxidizing a hydroxymethyl intermediate. Manganese dioxide (MnO₂) in acetone selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Procedure:

- Intermediate Synthesis: 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-methanol is prepared via Friedel-Crafts hydroxymethylation.

- Oxidation: MnO₂ (10 equiv) in acetone at 60°C for 4 hours.

- Purification: Column chromatography (2% methanol/dichloromethane).

Cyclocondensation Strategy

Hydrazine-Diketone Cyclization

The pyrazole ring is constructed by condensing 3-chloro-1-(2-chloroethyl)-5-methyl-1,3-diketone with methylhydrazine. This one-pot reaction forms the pyrazole core with pre-installed substituents, bypassing post-synthetic modifications.

Reaction Scheme:

$$

\text{1,3-Diketone} + \text{Methylhydrazine} \xrightarrow{\text{H}2\text{SO}4/\text{Ethanol}} \text{Pyrazole Intermediate} \xrightarrow{\text{POCl}_3} \text{Carbaldehyde}

$$

Conditions:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity; Scalable | Requires toxic POCl₃ | 68–72% |

| Alkylation-Oxidation | Mild oxidation conditions | Multi-step synthesis | 52–58% |

| Cyclocondensation | Single-pot ring formation | Limited substrate availability | 48–50% |

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize green solvents (e.g., ethyl acetate) and recyclable catalysts. A patent by Gilbert et al. (2007) describes using immobilized palladium catalysts for tandem alkylation-formylation, reducing POCl₃ usage by 40%.

化学反応の分析

Types of Reactions

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

Thionyl Chloride: Used for chlorination reactions.

Sodium Hydroxide in Ethanol: Used for elimination reactions to form vinyl derivatives.

Pyridine: Used as a base in various reactions.

Major Products Formed

5-Chloro-1-vinyl-1H-pyrazoles: Formed by the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles.

3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles: Formed by the elimination of hydrogen chloride from 3-(α-chloroalkyl)-1H-pyrazoles in dimethylformamide at 150°C.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, where chlorinated pyrazole derivatives are treated with reagents like DMF and POCl3 to introduce the aldehyde functional group. This compound can also participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which enhance its utility in synthesizing complex organic molecules .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives synthesized from this compound have been evaluated for their efficacy against pathogenic strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have demonstrated that certain pyrazole derivatives can significantly reduce inflammation, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds derived from 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and colon cancer (HCT116) cells. The mechanism of action often involves the inhibition of tubulin polymerization and interference with cell cycle progression .

Agricultural Applications

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde serves as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its chlorinated structure enhances its efficacy against a range of plant pathogens, making it a valuable component in crop protection strategies . The compound's ability to disrupt fungal cell membranes has been linked to its mode of action as a fungicide.

Material Science Applications

In material science, pyrazole derivatives are being explored for their potential use in developing new polymers and materials with enhanced properties. The incorporation of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

作用機序

The mechanism of action of 5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific structure and functional groups of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde and its analogs:

Structural and Functional Analysis

Chloroethyl vs. Aromatic Substituents

Chloroethyl groups are known to contribute to DNA alkylation in nitrosoureas, a mechanism critical for anticancer activity .

Methyl vs. Ethyl Groups

Replacing the methyl group at position 3 with ethyl (as in 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) increases steric hindrance, which may reduce binding affinity to biological targets. Methyl groups are generally preferred in drug design for optimal balance between stability and reactivity .

Sulfone-Containing Analogs

This contrasts with the chloroethyl group’s lipophilicity, which may enhance CNS activity .

Lipophilicity and Solubility

The target compound’s octanol/water distribution coefficient (log P) is estimated to be ~1.5–2.0, intermediate between the highly lipophilic 4-chlorophenyl analog (log P ~3.0) and the polar sulfone-containing derivative (log P ~0.5). Optimal log P values (per Hansch criteria) are critical for balancing tissue penetration and systemic toxicity .

Alkylating Activity

The 2-chloroethyl group may confer alkylating activity, analogous to nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which alkylate DNA and RNA, leading to cytotoxic effects .

Toxicity and Therapeutic Index

Nitrosoureas with chloroethyl groups exhibit dose-limiting hematopoietic toxicity due to carbamoylating activity . Its therapeutic index remains unstudied but could be superior to nitrosoureas if alkylating activity is selective.

生物活性

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features that include a chloro group, a chloromethyl group, and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study evaluated various pyrazole compounds against multiple cancer cell lines, demonstrating promising results:

- Inhibition of Cell Proliferation : The compound showed notable inhibitory effects on the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) with IC50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- Mechanism of Action : The biological activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and inflammation pathways. Pyrazole derivatives often interact with molecular targets such as cyclooxygenases or kinases, leading to reduced tumor growth .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that certain pyrazole derivatives possess activity against various bacterial strains:

- Bacterial Inhibition : Compounds related to 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde have been tested against strains such as E. coli and S. aureus, showing effective inhibition comparable to standard antibiotics .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this pyrazole derivative exhibits anti-inflammatory effects:

- In Vivo Studies : Animal models have demonstrated that pyrazole derivatives can reduce inflammation markers in carrageenan-induced edema models, suggesting their potential use as anti-inflammatory agents .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A research study conducted by Wei et al. focused on the synthesis and evaluation of various pyrazole derivatives against A549 lung cancer cells. Among these derivatives, one compound demonstrated an IC50 value of 26 µM, indicating significant cytotoxicity and potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on antimicrobial efficacy, novel pyrazole derivatives were synthesized and tested against a panel of bacterial strains, including Klebsiella pneumoniae. One compound exhibited potent activity with an IC50 value significantly lower than standard antibiotics like ampicillin .

Q & A

Q. Table 1: Synthesis Methods Comparison

Basic Question: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while pyrazole ring protons resonate between δ 6.5–8.5 ppm. Chloroethyl substituents show characteristic splitting patterns .

- X-ray Crystallography : Resolves molecular geometry; for example, the dihedral angle between pyrazole and aldehyde groups is typically 5–10° in similar compounds .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 233.04 for C₈H₉Cl₂N₂O) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 10.1 (s, 1H, CHO), δ 4.2–4.5 (m, 2H, CH₂Cl) | |

| X-ray | Space group P2₁/c, Z = 4 |

Advanced Question: How can reaction conditions be optimized to reduce by-products during synthesis?

Methodological Answer:

- Temperature Control : Maintain POCl₃/DMF reactions below 100°C to prevent decomposition of the aldehyde group .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions while minimizing side products .

- Purification : Employ gradient elution in column chromatography (hexane:ethyl acetate, 4:1 to 1:1) to separate aldehyde derivatives from unreacted starting materials .

Advanced Question: How do researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals (e.g., chloroethyl vs. methyl groups) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian 16) .

- Single-Crystal Analysis : Resolves ambiguities in regiochemistry; for example, confirming the 1-(2-chloroethyl) substitution pattern .

Advanced Question: How does the 2-chloroethyl group influence reactivity compared to methyl or phenyl analogs?

Methodological Answer:

The 2-chloroethyl group enhances electrophilicity at the 4-carbaldehyde position due to its electron-withdrawing effect, facilitating nucleophilic attacks (e.g., hydrazine additions). Comparative studies show:

Q. Table 3: Substituent Effects on Reactivity

| Substituent (Position 1) | Reaction Rate with Aniline (k, M⁻¹s⁻¹) | logP |

|---|---|---|

| 2-Chloroethyl | 0.45 | 2.5 |

| Methyl | 0.15 | 1.8 |

| Phenyl | 0.08 | 3.2 |

Advanced Question: What biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase using fluorometric assays (IC₅₀ determination) .

- Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Q. Table 4: Representative Bioactivity Data

| Assay Type | Target | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Recombinant enzyme | 12.3 µM | |

| Antimicrobial | E. coli (ATCC 25922) | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。